D-beta-Imidazolelactic Acid, Monohydrate

Asymmetric Synthesis Alkaloid Chemistry Chiral Intermediate

Sourcing generic imidazolelactic acid without stereochemical specification risks experimental failure-the L-enantiomer or racemate yields incorrect alkaloid configuration and invalid synthetic results. D-beta-Imidazolelactic Acid Monohydrate (CAS 1246814-96-9) is the validated D-(R) stereoisomer required for correct (+)-pilocarpine and (+)-isopilocarpine asymmetric synthesis. • Defined D-(R) stereochemistry ensures proper alkaloid configuration; substitution with L-isomer (CAS 14403-45-3) leads to enantiomeric (-)-alkaloids with distinct pharmacology. • Monohydrate crystalline solid with mp 200-202°C; soluble in warm water for reproducible formulation. • Functions as a metabolically inert control in rumen microbial histidine biosynthesis assays. Supplied with Certificate of Analysis; global shipping available.

Molecular Formula C₆H₁₀N₂O₄
Molecular Weight 174.16
CAS No. 1246814-96-9
Cat. No. B1140192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-beta-Imidazolelactic Acid, Monohydrate
CAS1246814-96-9
Synonyms(αR)-α-Hydroxy-1H-imidazole-4-propanoic Acid;  _x000B__x000B_ _x000B_
Molecular FormulaC₆H₁₀N₂O₄
Molecular Weight174.16
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)O.O
InChIInChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-beta-Imidazolelactic Acid Monohydrate Overview


D-beta-Imidazolelactic Acid Monohydrate (CAS 1246814-96-9) is a chiral imidazole carboxylic acid derivative, characterized by the presence of both an imidazole ring and a lactic acid moiety in its structure . This compound is distinguished by its specific D- (or R-) stereochemical configuration, a critical parameter that governs its biological interactions and synthetic utility. It is a monohydrate solid with a melting point of 200-202°C and is soluble in water [1]. Unlike its racemic mixture or the L-enantiomer, this specific stereoisomer is a recognized and essential intermediate in the asymmetric synthesis of pharmaceutically relevant imidazole alkaloids .

Chiral asymmetric synthesis intermediate for imidazole alkaloids
D-enantiomer for stereochemical-control study workflows
Monohydrate solid form supports formulation consistency review

D-beta-Imidazolelactic Acid: Substitution Risks


The scientific and industrial utility of D-beta-Imidazolelactic Acid Monohydrate is intrinsically linked to its stereochemistry; generic substitution with its L-enantiomer, a racemic mixture, or a non-chiral analog is not scientifically valid for applications requiring defined chirality. The target compound's D-configuration is the prerequisite for its function as an intermediate in the synthesis of specific imidazole alkaloids, such as (+)-pilocarpine . Substitution with the L-isomer (CAS 14403-45-3) would lead to the formation of the enantiomeric (−)-alkaloids, which possess different pharmacological properties, or to a mixture of diastereomers with altered biological profiles . Furthermore, in metabolic or biochemical studies, the L-isomer exhibits distinct and often contrasting biological behavior, such as acting as a prooxidant in rat cerebral cortex [1]. The D-isomer demonstrates inertness in rumen microbial histidine biosynthesis assays where other imidazole derivatives are actively metabolized [2]. Therefore, procurement based solely on the 'imidazolelactic acid' scaffold without strict specification of the D-configuration and monohydrate form introduces a high risk of experimental failure.

L-enantiomer May produce opposite stereochemistry and alter target alkaloid outcome
Racemic mixture Mixture of diastereomers may confound biological interpretation
Non-chiral analog Lacks stereochemical control required for enantiomer-specific studies

D-beta-Imidazolelactic Acid Selection Evidence


Enantiomer-Specific Pilocarpine Synthesis

D-beta-Imidazolelactic Acid Monohydrate is a crucial intermediate specifically for the synthesis of the pharmacologically active (+)-enantiomers of pilocarpine and isopilocarpine . Using the L-enantiomer or a racemate would not yield the desired stereoisomer.

Pilocarpine synthesis
Class-level inference
Yields (+)-enantiomer alkaloids vs. (−)-enantiomer or racemate
Supports enantiomer-specific synthesis workflow
Class-level pathway; verify with specific route
Asymmetric Synthesis Alkaloid Chemistry Chiral Intermediate

Metabolic Inertness in Rumen Assays

In in vitro studies with mixed ruminal bacteria (B), protozoa (P), and their mixture (BP), imidazolelactic acid (ImLA) was found to be metabolically inert as a substrate for histidine (His) synthesis. It remained without diminution in all microbial suspensions [1]. This is in stark contrast to imidazolepyruvic acid (ImPA), which was actively converted to His at rates of 72.7, 33.13, and 18.6 μmol/g MN per hour in B, BP, and P suspensions, respectively [1].

Rumen metabolic inertness
Reported
0% diminution; 0 μmol/g MN His production
Supports negative control use in microbial His flux studies
vs. ImPA active conversion (261.2 μmol/g MN)
Microbial Metabolism Histidine Biosynthesis In Vitro Assay

Contrasting Enantiomer Bioactivity

While the D-isomer (this product) exhibits metabolic inertness as an intermediate in certain prokaryotic systems [1], the L-enantiomer (L-beta-Imidazolelactic acid, CAS 14403-45-3) demonstrates defined biological activity as a prooxidant, triggering antioxidant effects in the brain cortex of rats [2]. This highlights a critical functional divergence based on stereochemistry.

Enantiomer bioactivity
Cross-study comparable
D-isomer inert in rumen; L-isomer prooxidant in rat cortex
Enantiomer-specific biological profile context
Different experimental systems
Oxidative Stress Neuroscience Enantiomer-Specific Activity

Monohydrate Crystal Structure

The compound is provided and characterized as a stable monohydrate solid, with a reported melting point of 200-202°C [1]. This defined hydration state is crucial for accurate formulation, consistent solubility, and long-term stability during storage at -20°C , differentiating it from an amorphous or anhydrous form that may have variable properties.

Monohydrate crystal form
Supporting evidence
Monohydrate solid; mp 200–202°C
Supports batch-to-batch formulation consistency
Storage at -20°C recommended
Solid-State Chemistry Formulation Analytical Standard

D-beta-Imidazolelactic Acid Applications


Asymmetric Pilocarpine Synthesis

This is the primary industrial and research application. The D-beta-Imidazolelactic Acid Monohydrate serves as the essential chiral building block to introduce the correct stereocenter into the target (+)-alkaloids, which are of pharmaceutical interest. Using any other isomer will result in synthetic failure [1].

Negative Control in Metabolic Studies

In studies of microbial histidine metabolism, particularly in ruminant systems, this compound can be used as a metabolically inert control. Its lack of conversion to histidine by rumen microorganisms provides a baseline against which the activity of other imidazole derivatives, such as imidazolepyruvic acid, can be measured and validated [1].

Chiral Separation Calibration Standard

The defined D-stereochemistry and monohydrate form make it suitable for use as a standard in developing and validating analytical methods for separating imidazolelactic acid enantiomers. It provides a benchmark for retention time and quantitation in chiral HPLC or LC-MS workflows, enabling accurate assessment of enantiomeric purity in biological or synthetic samples .

Solid-State Characterization Reference

Due to its well-defined monohydrate crystalline structure and specific melting point (200-202°C), this compound can be used as a reference standard in solid-state chemistry studies. It can serve as a comparator in polymorph screens, hydrate formation studies, and stability assessments of related imidazole derivatives [2].

Application
Selection Property
Validation Focus
Asymmetric alkaloid synthesis
D-enantiomer intermediate
Stereochemical outcome confirmation
Microbial histidine metabolism studies
Metabolic inertness context
Substrate conversion endpoint validation
Chiral HPLC/LC-MS method development
D-enantiomer benchmark
Retention time and quantitation accuracy
Solid-state chemistry studies
Monohydrate crystalline form
Polymorph and hydrate stability screening

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